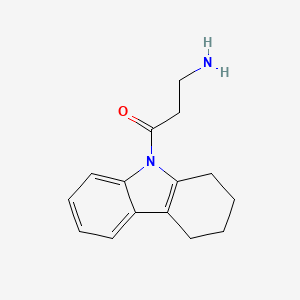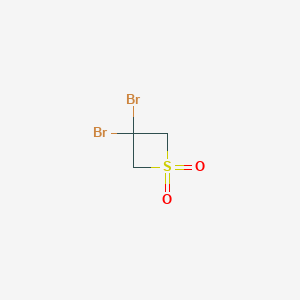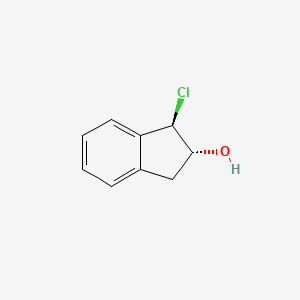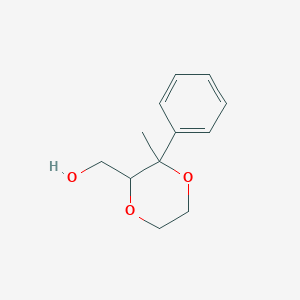
3-Amino-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one is an organic compound belonging to the class of carbazoles. Carbazoles are compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one typically involves the condensation of 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole with amino compounds to form imino derivatives, which are then further reacted to yield the desired product . For example, the reaction of 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole with chloroacetic acid can lead to the formation of thiazolidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Aplicaciones Científicas De Investigación
3-Amino-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit butyrylcholinesterase, an enzyme involved in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the brain, which may have therapeutic benefits for conditions like Alzheimer’s disease .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A precursor in the synthesis of various carbazole derivatives.
1,2,3,9-Tetrahydro-4(H)-carbazol-4-one: Another carbazole derivative with potential pharmaceutical applications.
2-[(2-methoxyethyl)amino]-4-(4-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl):
Uniqueness
3-Amino-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one is unique due to its specific amino and propanone functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit butyrylcholinesterase with high selectivity makes it a promising candidate for therapeutic applications .
Propiedades
Número CAS |
60260-55-1 |
|---|---|
Fórmula molecular |
C15H18N2O |
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
3-amino-1-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-one |
InChI |
InChI=1S/C15H18N2O/c16-10-9-15(18)17-13-7-3-1-5-11(13)12-6-2-4-8-14(12)17/h1,3,5,7H,2,4,6,8-10,16H2 |
Clave InChI |
SGFDBAONEDCVHR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene](/img/structure/B14600231.png)



![7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one](/img/structure/B14600247.png)







